7-Bromo-2-propoxyquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Synthesis
The quinoline scaffold is a privileged structure in modern drug discovery and organic synthesis. researchgate.netbohrium.com Its fused heterocyclic ring system provides a rigid framework that can be readily functionalized, allowing for the creation of a diverse array of molecules with a wide range of biological activities. researchgate.netnih.gov The functionalization of the quinoline ring is a key strategy in medicinal chemistry to enhance the pharmacological profiles of drug candidates. researchgate.net
Quinoline-based compounds have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netrsc.org Well-known drugs such as chloroquine, ciprofloxacin, and topotecan (B1662842) are all built upon the quinoline framework. researchgate.net The development of efficient and regioselective methods for the synthesis and functionalization of quinoline derivatives remains an active area of research, with a focus on creating libraries of novel compounds for biological screening. researchgate.netrsc.org Modern synthetic strategies, including multicomponent reactions and C-H bond functionalization, have been developed to streamline the synthesis of complex quinoline derivatives. rsc.orgmdpi.comnih.gov
Structural Framework of 7-Bromo-2-propoxyquinoline within the Functionalized Quinoline Class
This compound is a specific derivative of quinoline that features two key functional groups: a bromine atom at the 7-position and a propoxy group at the 2-position of the quinoline ring. This substitution pattern places it within the class of functionalized quinolines, specifically as a bromo- and alkoxy-substituted derivative.
The bromine atom, a halogen, can serve as a versatile handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of various other functional groups at the 7-position. The propoxy group, an ether linkage, can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H12BrNO | PubChem nih.gov |
| Molecular Weight | 266.13 g/mol | PubChem nih.gov |
| CAS Number | 1345044-56-5 | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
Current Research Trajectories in Bromoquinoline and Alkoxyquinoline Derivatives
Research into bromoquinoline and alkoxyquinoline derivatives is driven by the quest for new therapeutic agents and functional materials. The high demand for bromoquinolines in the pharmaceutical and agrochemical sectors underscores their importance. markwideresearch.com They are utilized as key intermediates in the synthesis of a wide range of biologically active molecules. markwideresearch.com The development of innovative synthetic methods, including those utilizing advanced catalytic systems, continues to be a major focus. acs.org
Similarly, alkoxyquinolines are a significant area of investigation. For instance, novel 4-alkoxyquinolines have been designed and synthesized as potential antimycobacterial agents, showing potent and selective activity against Mycobacterium tuberculosis. nih.gov Research in this area often involves exploring the structure-activity relationships of different alkoxy substituents to optimize biological efficacy. nih.gov The synthesis of various alkoxyquinoline derivatives, including 2-alkoxyquinolines, is an active field, with methods being developed to construct these molecules efficiently. mdpi.com The continuous innovation in the synthesis of these quinoline derivatives holds great promise for the discovery of new compounds with valuable biological and physicochemical properties. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
7-bromo-2-propoxyquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-2-7-15-12-6-4-9-3-5-10(13)8-11(9)14-12/h3-6,8H,2,7H2,1H3 |
InChI Key |
GKVMJGVIXYAGOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=C(C=CC(=C2)Br)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 2 Propoxyquinoline
Strategies for Quinoline (B57606) Core Construction and Functionalization
The formation of the quinoline ring is a well-established area of organic chemistry, with several named reactions offering pathways to this heterocyclic system. These methods can be adapted to produce precursors for 7-Bromo-2-propoxyquinoline, typically by starting with an appropriately substituted aniline (B41778). The subsequent introduction of the bromo and propoxy groups requires careful consideration of regioselectivity. A common and effective strategy involves the synthesis of 7-bromo-2-chloroquinoline (B1339914) as a key intermediate, which then undergoes nucleophilic substitution with sodium propoxide to install the propoxy group. doi.orgchemicalbook.com
The classical methods for quinoline synthesis provide the foundational framework for accessing the necessary precursors. jptcp.comnih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Skraup synthesis is a robust method for producing quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. pharmaguideline.com To synthesize a precursor for 7-bromoquinoline (B152726), p-bromoaniline would be the logical starting material.
The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.govwikipedia.orgsynarchive.com This reaction is also catalyzed by strong acids. wikipedia.orgsynarchive.com Like the Skraup reaction, using p-bromoaniline with an appropriate α,β-unsaturated carbonyl compound can lead to the formation of a 7-bromoquinoline skeleton. nih.gov
Modern adaptations of these reactions focus on improving the often harsh reaction conditions and low yields. Modifications include using milder Lewis acid catalysts or implementing biphasic reaction media to reduce the polymerization of the carbonyl substrate. nih.govcdnsciencepub.comresearchgate.net
| Reaction | Key Reactants | Typical Conditions | Relevance to 7-Bromoquinoline |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong acid (e.g., H₂SO₄), Heat pharmaguideline.comorganicreactions.org | Use of p-bromoaniline as the starting amine. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Lewis or Brønsted acids, Heat wikipedia.org | Use of p-bromoaniline with compounds like acrolein or crotonaldehyde. |
The Friedländer synthesis provides a direct route to substituted quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. alfa-chemistry.comjk-sci.com This method is highly versatile for producing functionalized quinolines. nih.govingentaconnect.com To generate a 7-bromo-2-substituted quinoline precursor, one could start with a 2-amino-4-bromobenzaldehyde (B1289445) or a 2-amino-4-bromophenyl ketone.
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgscribd.com Depending on the reaction temperature, the reaction can be directed to form either 4-hydroxyquinolines (at lower temperatures, kinetically controlled) or 2-hydroxyquinolines (at higher temperatures, thermodynamically controlled). wikipedia.orgyoutube.com Starting with p-bromoaniline and a β-ketoester like ethyl acetoacetate (B1235776) could yield 7-bromo-4-hydroxyquinoline or 7-bromo-2-hydroxyquinoline, which are valuable intermediates. jptcp.com These hydroxyquinolines can be converted to the corresponding chloroquinolines, which are precursors for the final propoxy group introduction. doi.org
| Reaction | Key Reactants | Primary Product Type | Modern Adaptations |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl alfa-chemistry.com | Substituted Quinolines jk-sci.com | Use of milder catalysts (e.g., iodine, p-toluenesulfonic acid), solvent-free conditions, microwave irradiation. alfa-chemistry.comjk-sci.com |
| Conrad-Limpach Synthesis | Aniline + β-Ketoester wikipedia.org | 4-Hydroxyquinolines or 2-Hydroxyquinolines jptcp.comwikipedia.org | Temperature control to direct regioselectivity. youtube.com |
The Gould-Jacobs reaction typically produces 4-hydroxyquinoline-3-carboxylic acid derivatives from the reaction of an aniline with an alkoxymethylenemalonate ester. wikipedia.orgdrugfuture.com The reaction begins with a substitution, followed by a thermally induced cyclization. wikipedia.orgablelab.eu Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. dbpedia.org Using p-bromoaniline in this sequence would lead to 7-bromo-4-hydroxyquinoline. This intermediate can then be further functionalized.
These classical methods provide a toolbox for constructing the basic quinoline ring system with the required bromine substituent on the benzene (B151609) ring portion of the molecule. The choice of starting aniline is critical for ensuring the bromine atom is placed at the correct position.
An alternative to starting with a brominated aniline is to introduce the bromine atom after the quinoline core has been formed. This requires a highly regioselective bromination reaction. acs.org
Direct electrophilic halogenation of the unsubstituted quinoline ring typically occurs on the electron-rich benzene ring, primarily at the C5 and C8 positions. researchgate.net Achieving selective bromination at the C7 position can be challenging and often depends on the directing effects of existing substituents on the ring. acs.orgnih.gov
For instance, the presence of an activating group at the C8 position, such as a hydroxyl or methoxy (B1213986) group, can direct bromination to the C5 and C7 positions. researchgate.netresearchgate.net A synthetic strategy could therefore involve the synthesis of an 8-substituted quinoline, followed by bromination to yield a 7-bromo-8-substituted intermediate, and subsequent removal or modification of the C8 directing group.
Recent advances have focused on developing metal-free halogenation protocols that offer high regioselectivity. rsc.org For example, using reagents like N-Bromosuccinimide (NBS) or trihaloisocyanuric acids can achieve C5-halogenation of 8-substituted quinolines with excellent yields and selectivity under mild, room temperature conditions. rsc.org Another approach involves the bromination and dehydrogenation of tetrahydroquinolines using NBS, which can construct functionalized bromoquinolines. rsc.org These polybromoquinolines can then undergo further regioselective cross-coupling reactions. rsc.org
| Reagent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Molecular Bromine (Br₂) | Various solvents (e.g., CHCl₃, CCl₄, CH₃CN) | Highly dependent on existing substituents; can lead to mixtures of mono- and di-bromo products. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), Room Temperature | Can be used for selective bromination, including C3 or C5 positions depending on the substrate. nih.govrsc.org Also used for bromination/dehydrogenation of tetrahydroquinolines. rsc.org | nih.govrsc.orgrsc.org |
| Tribromoisocyanuric Acid (TBCA) | Acetonitrile, Room Temperature | Atom economical reagent for regioselective C5-bromination of 8-substituted quinolines. rsc.org | rsc.org |
Introduction of the Propoxy Moiety at the C-2 Position
Advanced and Catalytic Synthetic Approaches
Modern organic synthesis has seen the development of more sophisticated methods that often rely on catalysis to achieve higher efficiency, selectivity, and functional group tolerance.
Transition metals, particularly palladium, copper, rhodium, and cobalt, have revolutionized the synthesis of heterocyclic compounds, including quinolines. These catalysts can be used to construct the quinoline ring system from simpler precursors through annulation (ring-forming) reactions or to functionalize a pre-existing quinoline core.
For example, palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, can be employed. A brominated quinoline can be coupled with various organoboron or organotin reagents. While typically used to form C-C bonds, variations of these cross-coupling reactions can also be adapted to form C-O bonds, providing an alternative route to the propoxy group. For instance, a 2-chloroquinoline (B121035) derivative could potentially undergo a palladium-catalyzed coupling reaction with propargyl alcohol to introduce an oxygen-containing substituent.
Furthermore, transition metal-catalyzed C-H activation and annulation strategies offer powerful ways to build the substituted quinoline scaffold in a single pot. For example, rhodium, ruthenium, or cobalt catalysts can mediate the cyclization of anilines with alkynes or other coupling partners to directly form polysubstituted quinolines. By choosing appropriately substituted starting materials, it is conceivable to construct a this compound core using these advanced catalytic cycles, potentially reducing the number of synthetic steps required compared to classical methods.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| n-butyllithium |
| t-butyllithium |
| Tetrahydrofuran (THF) |
| isopropylmagnesium chloride (i-PrMgCl) |
| 3,5-dibromoaniline |
| 5,7-dibromoquinoline |
| Nitrobenzene |
| m-alkoxyaniline |
| malonic acid |
| 2,4-dichloro-7-alkoxyquinoline |
| 7-bromo-2-chloroquinoline |
| Sodium propoxide |
| Propanol |
| Dimethylformamide (DMF) |
| 7-Bromo-2-ethoxyquinoline |
| Sodium ethoxide |
Transition Metal-Catalyzed Coupling and Annulation Reactions
Palladium-Catalyzed C-H Functionalization and Cyclization
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for C-H functionalization. snnu.edu.cn These methods allow for the direct conversion of C-H bonds into new C-C or C-X bonds, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. scilit.comnih.gov In the context of quinoline synthesis, palladium can catalyze intramolecular C-H functionalization or cyclization reactions to form the heterocyclic ring system. rsc.org
For a molecule like this compound, a hypothetical palladium-catalyzed cyclization might involve an appropriately substituted aniline derivative undergoing an intramolecular reaction to form the pyridine (B92270) ring portion of the quinoline scaffold. The catalytic cycle typically involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway, where the palladium catalyst activates a C-H bond, facilitates bond formation, and is then regenerated. snnu.edu.cnnih.gov
Research Findings on Palladium-Catalyzed C-H Functionalization
| Catalyst System | Substrate Type | Transformation | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | N-aryl amides, anilines | Intramolecular C-H arylation/cyclization | Direct formation of heterocyclic rings. nih.govrsc.org |
Rhodium- and Copper-Catalyzed Oxidative Annulation Strategies
Rhodium(III) and copper catalysts are effective in mediating oxidative annulation reactions, where a ring is formed through the coupling of two molecules with the formal loss of hydrogen. bohrium.com These strategies are particularly useful for quinoline synthesis, often involving the reaction of an aniline derivative with an alkyne or alkene. acs.orgacs.org
In a typical rhodium(III)-catalyzed cycle for quinoline synthesis, an aniline bearing a directing group coordinates to the rhodium center, followed by C-H activation to form a rhodacycle. This intermediate then undergoes insertion of two alkyne molecules, followed by reductive elimination to yield the quinoline product and regenerate the active catalyst. acs.org Copper-catalyzed methods can also achieve similar transformations, often providing a more economical alternative. nih.gov These reactions provide a direct route to highly substituted quinolines from simple starting materials. researchgate.net
Cross-Coupling Methodologies for Bromoquinoline Modification
The bromine atom at the C7 position of this compound serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for elaborating the quinoline core, allowing for the introduction of various substituents and the construction of more complex molecules. The key to these processes is the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. rsc.org
Common cross-coupling reactions applicable to 7-bromoquinolines include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups. nih.govmdpi.com
Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, yielding alkynylquinolines. mdpi.comresearchgate.net
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These methodologies offer reliable and high-yielding pathways for the derivatization of the 7-bromoquinoline scaffold, demonstrating the power of cross-coupling in medicinal and materials chemistry.
Illustrative Cross-Coupling Reactions for Bromoquinoline Modification
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinylboronic acid | Pd(OAc)₂, TPPTS | C(sp²)-C(sp²) / C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | C(sp²)-C(sp) |
Carbon-Hydrogen Bond Functionalization Techniques
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis. rsc.org It avoids the need for pre-functionalization of substrates (e.g., halogenation or metallation), leading to more efficient and environmentally friendly synthetic routes through increased atom and step economy. nih.gov
Direct C(sp²)–H and C(sp³)–H Functionalization in Quinoline Synthesis
The quinoline ring system contains multiple C(sp²)–H bonds that can be selectively functionalized using transition metal catalysis. mdpi.com The regioselectivity of these reactions is often controlled by the inherent electronic properties of the quinoline ring or by using a directing group that positions the catalyst proximal to a specific C-H bond. scilit.com For instance, the C2 and C8 positions of the quinoline nucleus are common sites for direct functionalization. While C(sp³)–H functionalization is a powerful tool for modifying alkyl side chains, its direct application in the synthesis of the this compound core is less common than C(sp²)–H functionalization. mdpi.comscilit.com
Metal-Free Organic Synthesis Protocols
While transition metals are powerful catalysts, concerns about their cost, toxicity, and potential contamination of final products have driven the development of metal-free synthetic methods. mdpi.com For quinoline chemistry, several metal-free protocols for C-H functionalization have been established.
One notable strategy involves the activation of quinoline N-oxides. rsc.org The N-oxide group alters the electronic properties of the quinoline ring, making the C2 position susceptible to nucleophilic attack. An efficient, one-pot methodology has been developed for the C2-selective amination and alkylation of quinoline N-oxides using various nucleophiles in the presence of diethyl H-phosphonate and a base like K₂CO₃ under metal-free conditions. rsc.org Subsequent deoxygenation of the N-oxide would yield the 2-substituted quinoline.
Green Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govijpsjournal.com In the synthesis of quinolines, this has led to the development of more sustainable and environmentally benign methodologies. bohrium.comresearchgate.net
Key aspects of green quinoline synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally friendly solvents like water or ethanol (B145695). researchgate.net
Energy Efficiency: Employing methods like microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption. ijpsjournal.com
Catalysis: Developing highly efficient and recyclable catalysts, such as nanocatalysts, to minimize waste. nih.govacs.org
One-Pot Reactions: Designing multi-step reactions to occur in a single reaction vessel, which reduces solvent usage, purification steps, and waste generation. acs.org
These approaches are revolutionizing the synthesis of quinoline derivatives, making the production of compounds like this compound more sustainable and economically viable. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Derivatives
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. These advantages include dramatically reduced reaction times, improved product yields, and enhanced purity. rsc.orgacs.org In the context of quinoline synthesis, MAOS has been successfully employed in various cyclization and substitution reactions.
The synthesis of 2-alkoxyquinolines, a class of compounds to which this compound belongs, can be efficiently achieved through the nucleophilic substitution of 2-chloroquinolines with the corresponding alkoxides. Microwave irradiation can significantly shorten the reaction times for these transformations, often from several hours to just a few minutes. For the synthesis of this compound, a plausible MAOS approach would involve the reaction of 7-bromo-2-chloroquinoline with sodium propoxide under microwave irradiation. The high efficiency of microwave heating allows for rapid optimization of reaction conditions to achieve high yields of the desired product.
Another relevant MAOS application is the Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgwikipedia.org Microwave irradiation has been shown to effectively promote this reaction, often in the absence of a catalyst or with a solid-supported acid catalyst. mdpi.com While this approach would require a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507), it highlights the versatility of MAOS in constructing the quinoline core.
Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Methylquinoline and Benzaldehyde | TfNH2, Microwave | 2-Vinylquinoline | High | rsc.org |
| Formyl-quinoline derivatives, primary heterocyclic amine, and cyclic 1,3-diketone | DMF, 150 °C, 8 min, Microwave | Dihydropyrido[2,3-d]pyrimidines | 68–82% | acs.org |
| 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines and 1,2-phenylenediamine | 80 °C, Microwave | Quinoline-fused 1,4-benzodiazepines | 92–97% | rsc.org |
Solvent-Free and Aqueous Reaction Media
The use of solvent-free reaction conditions or environmentally benign solvents like water is a key principle of green chemistry. These approaches minimize the generation of hazardous waste and simplify product purification. Several synthetic routes to quinoline derivatives have been successfully adapted to solvent-free or aqueous conditions.
The Friedländer synthesis, for instance, can be conducted under solvent-free conditions, often with the aid of a solid acid catalyst and microwave irradiation. nih.gov This approach offers the dual benefits of eliminating organic solvents and accelerating the reaction. For the synthesis of a substituted quinoline like this compound, a solvent-free Friedländer reaction could be envisioned using a suitably substituted 2-aminobenzophenone and a ketone, heated in the presence of a solid acid catalyst. nih.gov One study reported excellent yields of substituted quinolines by heating the reactants neatly at 80 °C in the presence of dendritic hydrocarbon or fluorocarbon chain catalysts. nih.gov
Aqueous media can also be employed for quinoline synthesis. The high polarity and unique properties of water can sometimes enhance reaction rates and selectivity. organic-chemistry.org For example, a catalyst-free Friedländer reaction of 2-aminobenzaldehyde with various ketones has been demonstrated in water at 70°C, affording quinoline derivatives in excellent yields. organic-chemistry.org This highlights the potential for developing aqueous synthetic routes to precursors of this compound.
Table 2: Examples of Solvent-Free and Aqueous Synthesis of Quinoline Derivatives
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminoaryl ketones and α-methylene carbonyl compounds | Dendritic hydrocarbon or fluorocarbon catalyst, 80 °C, Solvent-free | Substituted quinolines | Good to excellent | nih.gov |
| 2-Aminobenzaldehyde and ketones | Water, 70 °C, Catalyst-free | Substituted quinolines | Up to 97% | organic-chemistry.org |
| 2-Aminobenzophenones and ketones | Fe3O4@SiO2-imid-PMAn nanoparticles, Solvent-free | Poly-substituted quinolines | 90–96% | rsc.org |
Application of Nanocatalysts and Recyclable Catalytic Systems
The development of highly active and recyclable catalysts is crucial for sustainable chemical synthesis. Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity compared to their bulk counterparts. acs.orgnih.gov Furthermore, immobilizing catalysts on solid supports, such as magnetic nanoparticles, facilitates their recovery and reuse, reducing waste and catalyst cost. rsc.orgresearchgate.net
In the synthesis of quinoline derivatives, various nanocatalysts have been employed. For instance, magnetic nanoparticles (MNPs) functionalized with sulfonic acid have been used as recyclable catalysts for the synthesis of polyhydroquinolines under solvent-free conditions. rsc.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. One study demonstrated the reuse of a nanocatalyst for up to four cycles with only a slight decrease in product yield. nih.gov
Metal-organic frameworks (MOFs) have also emerged as promising catalysts for quinoline synthesis due to their high porosity and tunable active sites. nih.gov The Friedländer synthesis has been successfully catalyzed by MOFs, with the Lewis acidic metal centers playing a key role in the reaction mechanism. The recyclability of these catalysts has been demonstrated, making them an attractive option for green synthesis.
Table 3: Examples of Nanocatalysts and Recyclable Catalytic Systems in Quinoline Synthesis
| Catalyst | Reaction | Conditions | Recyclability | Reference |
|---|---|---|---|---|
| Fe3O4 NP-cell | Three-component synthesis of pyrimido[4,5-b]quinolones | Water, Reflux | 5 cycles without loss of activity | nih.gov |
| Fe3O4@SiO2-imid-PMAn | Friedländer synthesis | Solvent-free | Up to 4 cycles | rsc.org |
| PEG-stabilized rhodium nanoparticles | Hydrogenation of quinoline | - | Recycled 10 times | rsc.org |
| MIL-53(Al) MOF | Friedländer synthesis | - | 4 cycles | nih.gov |
Utilization of Environmentally Benign Reagents and Catalysts (e.g., Formic Acid)
The use of environmentally benign reagents and catalysts is a fundamental aspect of green chemistry. Formic acid, for example, is an attractive alternative to harsh mineral acids in various organic transformations. It can act as a Brønsted acid catalyst and, in some cases, as a reducing agent or a C1 synthon. mdpi.com
In the context of quinoline synthesis, Brønsted acids are known to catalyze the Friedländer annulation. wikipedia.org While specific examples of formic acid being used for the synthesis of 2-alkoxyquinolines are not prevalent in the literature, its potential as a mild and biodegradable acid catalyst makes it a candidate for further investigation in this area. A rhodium-catalyzed synthesis of quinoline carboxylates has been reported where formic acid acts as both a C1 synthon and a reducing agent. mdpi.com This demonstrates the versatility of formic acid in quinoline ring formation.
The broader principle of using greener catalysts extends to solid acids like Nafion, a sulfonic acid-functionalized polymer, which has been used as a reusable catalyst for the Friedländer synthesis under microwave conditions. mdpi.com The use of such solid-supported catalysts simplifies workup procedures and minimizes acidic waste streams.
Table 4: Examples of Environmentally Benign Catalysts in Quinoline Synthesis
| Catalyst/Reagent | Reaction | Role | Reference |
|---|---|---|---|
| Formic Acid | Rhodium-catalyzed ortho-C–H bond activation | C1 synthon and reducing agent | mdpi.com |
| Nafion NR50 | Friedländer quinoline synthesis | Reusable solid acid catalyst | mdpi.com |
| p-Toluenesulfonic acid | Friedländer quinoline synthesis | Acid catalyst under solvent-free conditions | organic-chemistry.orgwikipedia.org |
| Iodine | Friedländer annulation | Catalyst under solvent-free conditions | organic-chemistry.orgwikipedia.org |
Elucidation of Reaction Mechanisms and Pathways in 7 Bromo 2 Propoxyquinoline Transformations
Mechanistic Studies of Quinoline (B57606) Ring Formation and Functionalization Reactions
The formation of the quinoline ring system, a core component of 7-Bromo-2-propoxyquinoline, can be achieved through several classic synthetic methodologies, each with its own distinct mechanism. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors, followed by an electrophilic cyclization and subsequent aromatization.
One of the most fundamental methods is the Skraup synthesis , which involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The mechanism is believed to proceed through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. The subsequent cyclization of the resulting intermediate is an electrophilic aromatic substitution, followed by dehydration and oxidation to yield the quinoline ring.
The Combes quinoline synthesis provides another route, reacting anilines with β-diketones in the presence of an acid catalyst. The initial step is the formation of a β-aminoenone, which then undergoes acid-catalyzed cyclization. Mechanistic studies, including those using 19F NMR spectroscopy, have shown that the reaction is first-order in both the diketone and the aniline. The rate-determining step is proposed to be the annulation, which is consistent with an electrophilic aromatic substitution pathway. researchgate.net
The Friedländer annulation offers a pathway through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction is typically base-catalyzed and proceeds via an aldol-type condensation followed by cyclization and dehydration to form the quinoline.
Recent advancements in synthetic methodology have also focused on the direct C-H functionalization of the quinoline ring. rsc.org These methods, often catalyzed by transition metals, allow for the introduction of various functional groups at specific positions, expanding the chemical space of quinoline derivatives. rsc.orgmdpi.com The mechanisms of these reactions are diverse and are discussed in more detail in section 3.4.
A summary of common quinoline synthesis methods and their key mechanistic features is presented below:
| Synthesis Method | Key Reactants | Catalyst | Key Mechanistic Steps |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Sulfuric Acid | Michael Addition, Electrophilic Aromatic Substitution, Dehydration, Oxidation |
| Combes Synthesis | Aniline, β-Diketone | Acid | Formation of β-aminoenone, Electrophilic Aromatic Substitution, Dehydration |
| Friedländer Annulation | o-aminoaryl aldehyde/ketone, α-methylene carbonyl compound | Base or Acid | Aldol Condensation, Cyclization, Dehydration |
Nucleophilic Substitution Pathways on Brominated Quinoline Systems Relevant to Propoxy Introduction (e.g., SN1, SN2)
The introduction of the 2-propoxy group onto the 7-bromoquinoline (B152726) scaffold typically involves a nucleophilic substitution reaction where a propoxide anion displaces a suitable leaving group, often a halide, at the 2-position. The specific mechanism, whether SN1, SN2, or a related pathway like SNAr, is dictated by the electronic and steric environment of the quinoline ring.
Nucleophilic substitution on the quinoline ring predominantly occurs on the electron-deficient pyridine (B92270) ring, particularly at the 2- and 4-positions. researchgate.net In the case of 7-bromo-2-chloroquinoline (B1339914), the chlorine atom at the 2-position is activated towards nucleophilic attack. The reaction with sodium propoxide would likely proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. The presence of the electronegative nitrogen atom in the quinoline ring helps to stabilize the negative charge in the Meisenheimer complex.
While classic SN1 and SN2 reactions are more commonly associated with sp3-hybridized carbon centers, their principles can be used to understand the factors influencing the SNAr pathway. organic-chemistry.orgyoutube.comyoutube.com
Electronic Factors: The rate of nucleophilic aromatic substitution is significantly influenced by the electronic properties of the quinoline ring. Electron-withdrawing groups on the ring can stabilize the negatively charged Meisenheimer intermediate, thereby increasing the reaction rate. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the 2- and 4-positions towards nucleophilic attack. researchgate.net Conversely, electron-donating groups would destabilize the intermediate and slow down the reaction. The bromine atom at the 7-position, being an electron-withdrawing group through induction, would have a modest activating effect on the nucleophilic substitution at the 2-position.
Steric Factors: Steric hindrance can play a crucial role in nucleophilic substitution reactions. youtube.comnih.gov In an SN2-like backside attack, bulky groups near the reaction center can impede the approach of the nucleophile, slowing the reaction rate. youtube.com For the SNAr mechanism on a quinoline system, steric hindrance from groups adjacent to the substitution site can affect the formation of the Meisenheimer complex. In the case of this compound synthesis from a 2-halo precursor, the steric bulk of the incoming propoxide nucleophile and any substituents at the 3-position would be the primary steric considerations.
| Factor | Influence on SNAr Rate | Rationale |
| Electron-withdrawing groups on the ring | Increase | Stabilization of the negative charge in the Meisenheimer complex. |
| Electron-donating groups on the ring | Decrease | Destabilization of the negative charge in the Meisenheimer complex. |
| Steric hindrance at the reaction site | Decrease | Hinders the approach of the nucleophile to form the Meisenheimer complex. |
While a classic SN1 mechanism involving the formation of a discrete carbocation on the aromatic ring is generally unfavorable, the concepts of carbocation stability are relevant for understanding the reactivity of the quinoline system. youtube.comlibretexts.org Carbocation stability generally follows the order: tertiary > secondary > primary. masterorganicchemistry.combyjus.com This stability is influenced by hyperconjugation and inductive effects from alkyl groups, as well as resonance stabilization. libretexts.orgleah4sci.com
In the context of quinoline chemistry, the formation of an aryl cation is highly energetic and thus disfavored. However, in certain electrophilic reactions or potential side reactions, the stability of cationic intermediates can dictate the outcome. For instance, in electrophilic aromatic substitution, the stability of the sigma complex (a resonance-stabilized carbocation) determines the position of attack.
Carbocation rearrangements, such as hydride or alkyl shifts, are common in aliphatic systems to form a more stable carbocation. youtube.com While such rearrangements are not a feature of the SNAr mechanism for the introduction of the propoxy group, understanding the principles of carbocation stability remains a cornerstone of mechanistic organic chemistry.
Electrophilic Aromatic Substitution Mechanisms on the Quinoline Core
Electrophilic aromatic substitution (EAS) on the quinoline ring preferentially occurs on the more electron-rich benzene (B151609) ring (the carbocycle) rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. The positions most susceptible to electrophilic attack are C5 and C8. quimicaorganica.orgimperial.ac.uk
The mechanism of EAS on quinoline involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction. Attack at positions 5 and 8 results in a Wheland intermediate where the positive charge can be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org Attack at other positions on the benzene ring (C6 and C7) leads to less stable intermediates. quimicaorganica.org
For 7-bromoquinoline, the bromine atom is a deactivating group but an ortho-, para-director. Therefore, for an incoming electrophile, the bromine at C7 would direct towards C6 and C8. The inherent preference of the quinoline ring for substitution at C5 and C8, combined with the directing effect of the bromine atom, would likely lead to a mixture of products, with substitution at C8 being a significant possibility.
Detailed Mechanisms of Metal-Catalyzed Reactions (e.g., Catalytic Cycles, Ligand Effects)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloquinolines, including this compound. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are particularly prevalent. enscm.frnih.gov These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.
Catalytic Cycle (e.g., Suzuki Coupling):
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
Transmetalation: A boronic acid derivative (in the presence of a base) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.
Ligand Effects: The choice of ligand coordinated to the metal center is crucial for the efficiency and selectivity of the reaction. enscm.frrsc.org Ligands can influence the catalytic cycle in several ways:
Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, facilitating oxidative addition.
Steric Effects: Bulky ligands can promote reductive elimination and prevent the formation of inactive catalyst species. They can also influence the regioselectivity of the reaction.
Bite Angle: For bidentate ligands, the bite angle can significantly impact the geometry of the metal complex and its reactivity.
Recent research has also explored the use of other transition metals like rhodium, ruthenium, and cobalt for the C-H activation and functionalization of quinolines. rsc.org The mechanisms of these reactions can be complex, sometimes involving inner-sphere C-H activation to form an organometallic intermediate or outer-sphere mechanisms. youtube.comyoutube.com The specific pathway is highly dependent on the metal, the ligand, the substrate, and the reaction conditions.
Advanced Spectroscopic and Analytical Characterization of 7 Bromo 2 Propoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 7-Bromo-2-propoxyquinoline, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the propoxy group. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating propoxy group. The aromatic region would likely display a set of coupled multiplets corresponding to the five protons on the quinoline core. The protons on the propoxy chain would appear as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments. The spectrum is expected to show 12 distinct signals, corresponding to the 9 carbons of the bromoquinoline core and the 3 carbons of the propoxy side chain. The carbon attached to the bromine (C-7) and the carbon attached to the propoxy group (C-2) would show significant shifts due to the electronegativity of the heteroatoms.
2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum would reveal proton-proton coupling relationships, helping to trace the connectivity within the quinoline ring protons. An HMBC spectrum would show correlations between protons and carbons over two to three bonds, allowing for the unambiguous assignment of quaternary carbons and confirming the linkage of the propoxy group to the C-2 position of the quinoline ring.
Predicted NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | ~6.8 - 7.0 | d | ~8.5 |
| H-4 | ~7.8 - 8.0 | d | ~8.5 |
| H-5 | ~7.9 - 8.1 | d | ~8.8 |
| H-6 | ~7.4 - 7.6 | dd | ~8.8, 2.0 |
| H-8 | ~8.0 - 8.2 | d | ~2.0 |
| -OCH₂- | ~4.4 - 4.6 | t | ~6.7 |
| -CH₂- | ~1.8 - 2.0 | sext | ~7.0 |
| -CH₃ | ~1.0 - 1.2 | t | ~7.4 |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~162 - 164 |
| C-3 | ~110 - 112 |
| C-4 | ~138 - 140 |
| C-4a | ~148 - 150 |
| C-5 | ~128 - 130 |
| C-6 | ~126 - 128 |
| C-7 | ~118 - 120 |
| C-8 | ~129 - 131 |
| C-8a | ~145 - 147 |
| -OCH₂- | ~68 - 70 |
| -CH₂- | ~22 - 24 |
| -CH₃ | ~10 - 12 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the quinoline core, the propoxy substituent, and the carbon-bromine bond.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the propoxy group, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the quinoline ring, expected in the 1600-1450 cm⁻¹ region.
C-O stretching: A strong band from the ether linkage of the propoxy group, typically found in the 1250-1050 cm⁻¹ range.
C-Br stretching: A characteristic absorption in the fingerprint region, usually below 700 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
|---|---|---|
| 3050-3100 | Aromatic C-H Stretch | Medium |
| 2850-2980 | Aliphatic C-H Stretch | Medium-Strong |
| 1610-1630 | C=N Stretch (Quinoline) | Medium |
| 1500-1590 | C=C Stretch (Aromatic) | Medium-Strong |
| 1230-1260 | Aryl-O Stretch (Asymmetric) | Strong |
| 1040-1080 | Alkyl-O Stretch (Symmetric) | Strong |
| ~830 | C-H Out-of-plane Bending | Strong |
| 600-680 | C-Br Stretch | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₁₂H₁₂BrNO), the presence of bromine is a key diagnostic feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units.
The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule under electron ionization (EI) could include the loss of the propoxy group via alpha-cleavage or the loss of a propylene (B89431) molecule (C₃H₆) through a McLafferty-type rearrangement, followed by further fragmentation of the bromoquinoline core.
Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Assignment | Notes |
|---|---|---|
| 265.0153 | [M]⁺ (with ⁷⁹Br) | Molecular Ion |
| 267.0133 | [M+2]⁺ (with ⁸¹Br) | Isotopic Peak, ~1:1 ratio with M⁺ |
| 223/225 | [M - C₃H₆]⁺ | Loss of propylene |
| 206/208 | [M - C₃H₇O]⁺ | Loss of propoxy radical |
| 128 | [M - Br - C₃H₆]⁺ | Loss of Br and propylene from molecular ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic π → π* transitions. The spectrum of this compound is expected to show multiple absorption bands, typical for heteroaromatic compounds. researchgate.net The positions and intensities of these bands can be influenced by substituents. The electron-donating propoxy group and the electron-withdrawing bromine atom are expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline. acs.org
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.comsciencemuseum.org.uk If a single crystal of sufficient quality can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as stacking or hydrogen bonding. The presence of the heavy bromine atom in this compound is advantageous for X-ray crystallography, as it can simplify the process of solving the phase problem through anomalous dispersion techniques. bu.edulifechemicals.com
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of quinoline derivatives. tandfonline.comtandfonline.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would be suitable for determining the purity of this compound. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column, and the eluting components are subsequently analyzed by a mass spectrometer. This provides both the retention time for identification and the mass spectrum for confirmation. nih.govresearchgate.net
Advanced Microscopy and Surface Characterization Techniques (e.g., AFM, SEM, TEM if applicable to material forms)
Should this compound be prepared in a solid form, such as a powder, crystal, or thin film, advanced microscopy techniques can be used to characterize its morphology and surface properties.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample, revealing information about the crystal habit, particle size, and morphology of a powdered sample.
Transmission Electron Microscopy (TEM): TEM can be used to study the internal structure and crystallographic orientation of the material at the nanoscale.
Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces at the atomic level. It can be used to characterize the surface roughness and topography of thin films or single crystals of the compound.
Computational and Theoretical Investigations of 7 Bromo 2 Propoxyquinoline
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For a compound like 7-Bromo-2-propoxyquinoline, such calculations would offer significant insights into its behavior at a molecular level.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Prediction of Spectroscopic Properties (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption)
DFT methods can be employed to predict various spectroscopic properties. The calculation of vibrational frequencies would allow for the theoretical assignment of peaks in an infrared (IR) and Raman spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding UV-Vis absorption spectrum, providing information on how the molecule interacts with light.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. researchgate.net This analysis would elucidate the nature of the chemical bonds, the extent of electron delocalization across the quinoline (B57606) ring system, and the influence of the bromo and propoxy substituents on the electronic structure.
Non-Linear Optical (NLO) Properties Assessment
Computational methods are also valuable for assessing the potential of a molecule to exhibit non-linear optical (NLO) properties. The presence of a bromine atom can, in some cases, enhance these properties. rsc.org DFT calculations can determine the first-order hyperpolarizability (β), a key parameter for second-order NLO materials.
Quantum Chemical Descriptors and Reactivity Prediction
In the absence of specific computational studies on this compound, the detailed quantitative data for the aforementioned properties remain undetermined. Future research in this area would be invaluable for a comprehensive understanding of this molecule and for guiding its potential applications.
Analysis of Chemical Hardness, Softness, and Electronegativity
Currently, there are no published studies that have calculated the chemical hardness, softness, and electronegativity of this compound. These parameters, typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) through Density Functional Theory (DFT) calculations, are crucial for understanding the kinetic stability and reactivity of a molecule. Without such studies, a quantitative assessment of these fundamental electronic properties for this compound cannot be provided.
Electrophilicity and Nucleophilicity Indices for Reaction Site Prediction
The prediction of reactive sites within this compound through the calculation of electrophilicity and nucleophilicity indices has not been reported in the available scientific literature. These conceptual DFT-based reactivity descriptors are instrumental in identifying the atoms or regions of a molecule most susceptible to electrophilic or nucleophilic attack. The absence of this data precludes a theoretical discussion on the specific reaction site preferences of this compound.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer profound insights into the dynamic behavior and interactions of chemical compounds. However, the application of these methods to this compound has not been documented.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
No molecular dynamics (MD) simulation studies for this compound are currently available. MD simulations are a powerful tool for exploring the conformational landscape of a molecule, understanding its flexibility, and characterizing its non-covalent interactions with other molecules, such as solvents or biological macromolecules. Without these simulations, the dynamic behavior and interaction patterns of this compound remain theoretically unexplored.
Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Chemical Reactivity or Material Properties
A search of the existing literature reveals no Quantitative Structure-Activity Relationship (QSAR) models that have been developed specifically for predicting the chemical reactivity or material properties of this compound. QSAR studies establish a mathematical relationship between the structural or property descriptors of a series of compounds and their activities. The lack of such a model for this compound means that its properties cannot be predicted based on its structure in relation to a larger dataset of similar molecules.
Future Research Directions in 7 Bromo 2 Propoxyquinoline Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Traditional synthetic methods for quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, often suffer from significant drawbacks. nih.govnih.gov These classical procedures frequently require harsh conditions like high temperatures, hazardous chemicals, stoichiometric reagents, and extended reaction times, leading to environmental concerns and economic inefficiencies. nih.govnih.gov The future synthesis of 7-Bromo-2-propoxyquinoline should pivot towards green and sustainable chemistry principles to address these limitations. benthamdirect.com
Future research should focus on one-pot syntheses and the use of eco-friendly catalysts and solvents. researchgate.netbohrium.com Methodologies utilizing microwave irradiation, ultrasound, or nanocatalysts have shown success in accelerating reaction times, increasing yields, and simplifying workup processes for other quinoline derivatives. nih.govbenthamdirect.com The exploration of green catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, or reusable nanocatalysts could offer more sustainable pathways. nih.govresearchgate.netbohrium.com Furthermore, replacing conventional organic solvents with greener alternatives like ethanol (B145695) or water would significantly reduce the environmental impact of the synthesis. researchgate.netbohrium.com
A key research goal will be to design a synthetic strategy that adheres to the principles of atom economy, minimizing waste and energy consumption. benthamdirect.comresearchgate.net The development of such protocols will not only make this compound more accessible for further study but also align its production with modern standards of sustainable chemical manufacturing.
| Parameter | Conventional Synthesis Approach | Future Sustainable Synthesis Approach |
| Catalyst | Often requires stoichiometric strong acids or metal catalysts. nih.gov | Use of catalytic, reusable, and non-toxic catalysts (e.g., nanocatalysts, solid acids). nih.gov |
| Solvent | High-boiling, non-biodegradable organic solvents. nih.gov | Green solvents such as water, ethanol, or solvent-free conditions. bohrium.com |
| Energy Input | High temperatures and long reaction times (hours to days). nih.gov | Energy-efficient methods like microwave or ultrasound irradiation (minutes). benthamdirect.com |
| Workup | Complex purification, generation of significant waste. nih.gov | Simple workup, easy catalyst recovery, minimal waste generation. benthamdirect.com |
| Environmental Impact | High E-Factor (Environmental Factor), use of hazardous materials. benthamdirect.com | Low E-Factor, adherence to green chemistry principles. researchgate.net |
Exploration of Novel Regioselective and Stereoselective Functionalization Strategies
The this compound scaffold has multiple sites available for further chemical modification. The bromine atom at the C7 position is a particularly valuable synthetic handle for cross-coupling reactions, while the quinoline core itself is amenable to C-H functionalization. Future research should concentrate on developing novel strategies for the precise and controlled introduction of new functional groups at specific positions (regioselectivity) and with defined three-dimensional arrangements (stereoselectivity).
One major avenue of research is the strategic use of the C7-bromo substituent. This position can be readily transformed using modern organometallic chemistry. For instance, Br/Mg exchange reactions can generate a Grignard reagent, enabling the introduction of various carbon or heteroatom electrophiles at the C7 position. acs.org This approach allows for the systematic modification of the molecule to explore structure-activity relationships.
Another critical area is the direct C-H functionalization of the quinoline ring, a powerful technique that avoids the need for pre-functionalized starting materials. mdpi.com Research into transition-metal-catalyzed C-H activation could unlock pathways to selectively introduce substituents at positions like C3, C4, or C8. acs.org Combining Br/Mg exchange with directed metalation techniques could allow for a sequence of functionalizations, leading to highly complex and precisely substituted quinoline derivatives. acs.org
Furthermore, the development of stereoselective reactions is a significant challenge and opportunity. rsc.org Introducing chiral centers, either on the propoxy chain or on substituents added to the quinoline ring, is crucial for applications in medicinal chemistry. Future work could explore the use of chiral catalysts in photoredox Minisci-type reactions or other addition reactions to generate enantiomerically enriched derivatives of this compound, opening up new avenues for creating molecules with specific biological activities. rsc.org
Integration of Advanced Computational Methodologies for Predictive Chemical Design
Modern drug discovery and material science heavily rely on computational tools to accelerate the design and development process. Integrating these methodologies into the study of this compound represents a major direction for future research. In silico techniques can predict molecular properties, guide synthetic efforts, and identify promising applications before committing to extensive laboratory work. nih.govtandfonline.com
Density Functional Theory (DFT) is a powerful tool for elucidating the structural and electronic properties of molecules. rsc.org Future research should employ DFT calculations to determine key quantum chemical descriptors for this compound and its prospective derivatives. nih.govrsc.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potential maps. nih.govresearchgate.net This data provides deep insights into the molecule's reactivity, stability, and potential for use in electronic materials. rsc.orgtandfonline.com
For biological applications, molecular docking and molecular dynamics simulations are essential. tandfonline.com These methods can predict how this compound derivatives might bind to specific protein targets. nih.gov By simulating the interactions within a protein's active site, researchers can design new analogues with enhanced binding affinity and selectivity. tandfonline.comresearchgate.net Additionally, machine learning models are emerging as a new frontier for predicting chemical reactivity, such as identifying the most likely sites for electrophilic substitution or C-H functionalization on the quinoline ring. doaj.org The application of these predictive models can significantly streamline the synthetic planning process.
| Computational Method | Predicted Properties/Applications for this compound |
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, molecular electrostatic potential, dipole moment, chemical hardness/softness, theoretical NMR spectra. nih.govrsc.org |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). nih.govtandfonline.com |
| Molecular Dynamics (MD) Simulation | Stability of ligand-protein complexes over time, conformational changes, binding free energy. tandfonline.com |
| 3D-QSAR (e.g., CoMFA) | Correlation of 3D structural features with biological activity to guide the design of more potent analogues. nih.gov |
| Machine Learning (ML) | Prediction of regioselectivity in C-H functionalization reactions, prediction of physicochemical properties. doaj.org |
Multidisciplinary Research Approaches in Chemical and Material Sciences
The unique electronic properties of the quinoline core suggest that this compound could be a valuable building block in fields beyond traditional chemistry, particularly in material science. researchgate.net A multidisciplinary approach, combining the expertise of synthetic chemists, material scientists, and physicists, is essential for exploring these novel applications.
One of the most promising areas is in the development of organic electronics. Quinoline derivatives have been successfully utilized as components in organic light-emitting diodes (OLEDs), transistors, and third-generation photovoltaic cells, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. researchgate.net The electron-deficient nature of the quinoline ring system, modulated by the bromo- and propoxy- substituents, could be harnessed to create novel electroluminescent or semiconducting materials. mdpi.com Future research should involve synthesizing derivatives of this compound and fabricating them into thin-film devices to characterize their performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
